MPA Outperforms Mosher's Acid (MTPA) in NMR Absolute Configuration Assignment of Chiral Alcohols
A direct comparison of MPA and MTPA as reagents for determining the absolute configuration of chiral alcohols by 1H NMR reveals that MTPA esters exhibit three main conformers in close populations, yielding very small ΔδRS values and making configuration assignment unreliable [1]. In contrast, MPA derivatives adopt only two predominant conformers, producing larger ΔδRS values that are more reliable for stereochemical assignment [2]. This conformational simplicity translates to greater diagnostic power in the Mosher-type analysis [3].
| Evidence Dimension | Number of predominant conformers affecting ΔδRS reliability |
|---|---|
| Target Compound Data | MPA: two main conformers, larger ΔδRS values |
| Comparator Or Baseline | MTPA: three main conformers, 'very small ΔδRS values' |
| Quantified Difference | Qualitative superiority; MPA recommended over MTPA for reliable absolute configuration assignment of chiral alcohols (J. Org. Chem. 1996, 61, 8569-8577). |
| Conditions | 1H NMR analysis of MPA and MTPA esters in CDCl3, molecular mechanics (AM1) calculations |
Why This Matters
This ensures that a scientist selecting a chiral derivatizing agent for NMR absolute configuration determination will obtain more reliable results with (S)-(+)-MPA than with MTPA, reducing misassignment risk.
- [1] J. M. Seco, S. K. Latypov, R. Riguera, MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR, The Journal of Organic Chemistry, 1996, 61(24), 8569-8577. View Source
- [2] J. M. Seco, S. K. Latypov, R. Riguera, MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR, The Journal of Organic Chemistry, 1996, 61(24), 8569-8577. View Source
- [3] J. M. Seco, S. K. Latypov, R. Riguera, MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR, The Journal of Organic Chemistry, 1996, 61(24), 8569-8577. View Source
